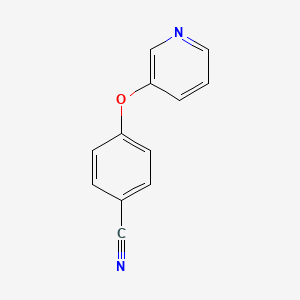
4-(Pyridin-3-yloxy)benzonitrile
Übersicht
Beschreibung
“4-(Pyridin-3-yloxy)benzonitrile” is a chemical compound with the molecular formula C12H8N2O . It is also known by other synonyms such as “4-(3-Pyridyloxy)Benzonitrile” and "4-(3-Pyridinyloxy)benzonitrile" . The compound is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C12H8N2O.ClH/c13-8-10-3-5-11 (6-4-10)15-12-2-1-7-14-9-12;/h1-7,9H;1H . This indicates the presence of a chlorine atom in the structure, suggesting that the compound may exist as a hydrochloride salt . Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the retrieved sources, substituted pyridines with diverse functional groups are known to be important structural motifs found in numerous bioactive molecules . They can be synthesized via various methodologies, including ring cleavage reactions .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 232.67 g/mol . It is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
4-(Pyridin-3-yloxy)benzonitrile has a variety of applications in the scientific research field. It has been used as a starting material for the synthesis of various organic compounds, such as pyridin-3-yloxybenzamide and pyridin-3-yloxybenzaldehyde. It has also been used as a reagent for the synthesis of pyridin-3-yloxybenzyl alcohol and pyridin-3-yloxybenzyl chloride. In addition, this compound has been used as a starting material for the synthesis of various pharmaceuticals, such as the anti-inflammatory drug flurbiprofen.
Wirkmechanismus
4-(Pyridin-3-yloxy)benzonitrile has been studied for its mechanism of action. It has been found to act as a reversible inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. Inhibition of COX-2 leads to a decrease in the production of prostaglandins, which are involved in inflammation and pain. In addition, this compound has been found to inhibit the activity of the enzyme dihydrofolate reductase (DHFR). DHFR is involved in the synthesis of nucleic acids and is a target for the development of antifolate drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in various animal models. It has been found to have anti-inflammatory and analgesic effects in mice. In addition, it has been found to have anti-tumor effects in rats. This compound has also been found to have antioxidant and anti-apoptotic effects in human cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
4-(Pyridin-3-yloxy)benzonitrile has several advantages for use in laboratory experiments. It is a relatively stable compound and is soluble in water and alcohol. In addition, it is readily available from commercial suppliers. However, this compound has some limitations for use in laboratory experiments. It has a relatively low solubility in organic solvents and is not very soluble in polar solvents. In addition, it is not very stable in the presence of light or heat.
Zukünftige Richtungen
There are several future directions for the use of 4-(Pyridin-3-yloxy)benzonitrile in scientific research. It could be used as a starting material for the synthesis of more complex organic compounds, such as pharmaceuticals and agrochemicals. In addition, it could be used as a reagent for the synthesis of various organic compounds, such as pyridin-3-yloxybenzyl alcohol and pyridin-3-yloxybenzyl chloride. It could also be used as a starting material for the synthesis of new antifolate drugs. Finally, further research could be done to investigate the biochemical and physiological effects of this compound in
Safety and Hazards
The compound is associated with certain hazards. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .
Eigenschaften
IUPAC Name |
4-pyridin-3-yloxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O/c13-8-10-3-5-11(6-4-10)15-12-2-1-7-14-9-12/h1-7,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIFAURQOXGQJRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OC2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 4-[(2-chloropropanoyl)amino]benzoate](/img/structure/B1389302.png)
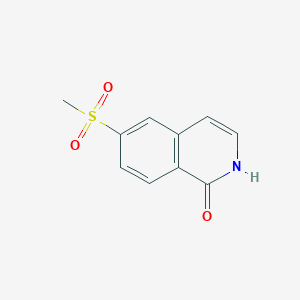
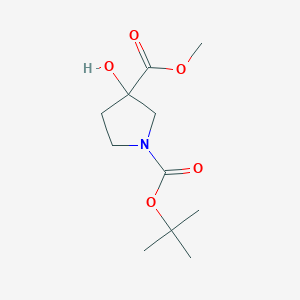
![2,4-Diamino-6-bromo-furo[2,3-d]pyrimidine-5-carboxylic acid ethyl ester](/img/structure/B1389308.png)
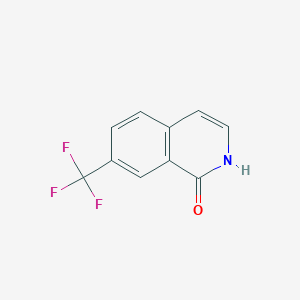
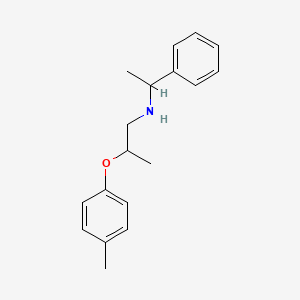

![3-(Sec-butoxy)-N-[2-(hexyloxy)benzyl]aniline](/img/structure/B1389316.png)
![N-{2-[2-(Sec-butyl)phenoxy]ethyl}-3-(2-methoxyethoxy)aniline](/img/structure/B1389317.png)
![N-[3-(2-Phenoxyethoxy)benzyl]-2-(tetrahydro-2-furanylmethoxy)aniline](/img/structure/B1389320.png)
![N-[2-(3,4-Dimethylphenoxy)ethyl]-1-phenyl-1-ethanamine](/img/structure/B1389321.png)
![N-[2-(Isopentyloxy)benzyl]-1-hexadecanamine](/img/structure/B1389323.png)
![N-(3-Chloro-4-methoxyphenyl)-N-[2-(2-methylphenoxy)butyl]amine](/img/structure/B1389324.png)